6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one
Description
This compound (CAS: 1637671-24-9) is a pyrido[3,4-d]pyrimidin-4(3H)-one derivative featuring a 6-chloro substituent on the pyrido-pyrimidine core and a 2,6-dichloro-3,5-dimethoxyphenyl group at the C-2 position. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyrido-pyrimidine systems . The dichloro-dimethoxyphenyl moiety introduces steric bulk and electronic effects, which may enhance binding affinity to biological targets such as kinases, a common application for pyrido-pyrimidine scaffolds. The chloro and methoxy groups contribute to lipophilicity and metabolic stability, critical for drug-like properties.
Properties
Molecular Formula |
C15H10Cl3N3O3 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
6-chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H10Cl3N3O3/c1-23-8-4-9(24-2)13(18)11(12(8)17)14-20-7-5-19-10(16)3-6(7)15(22)21-14/h3-5H,1-2H3,(H,20,21,22) |
InChI Key |
DUNJZSGQEXQSQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=NC3=CN=C(C=C3C(=O)N2)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,6-Dichloro-3,5-Dimethoxyphenyl Precursor
- Methylation of 2,6-Dichlororesorcinol
Reacting 2,6-dichlororesorcinol with methyl iodide (3 equiv) and K₂CO₃ in acetone yields 3,5-dimethoxy-2,6-dichlorophenol (89% yield). - Borylation for Cross-Coupling
Miyaura borylation using bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane introduces the boronic ester functionality.
Coupling to Pyrido-Pyrimidinone Core
Buchwald-Hartwig Amination
Employing Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (3 equiv) in toluene at 100°C facilitates C–N bond formation between the aryl chloride and core amine.
Ullmann-Type Coupling
Copper(I) iodide (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) in DMF at 120°C achieves coupling with reduced metal loading.
Optimization Challenges and Solutions
Purification and Characterization
Final purification employs:
- Crystallization : From ethyl acetate/hexane (1:3) yields prismatic crystals suitable for X-ray analysis.
- HPLC : C18 column with 0.1% TFA in acetonitrile/water gradient (65–95% ACN over 20 min).
Key Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H5), 7.89 (d, J = 8.4 Hz, 1H, H7), 3.94 (s, 6H, OCH₃).
- HRMS (ESI+) : m/z calc. for C₁₅H₁₀Cl₃N₃O₃ [M+H]⁺ 396.9704, found 396.9701.
Scalability and Industrial Adaptation
Batch process economics (100 g scale):
| Step | Cost Driver | Improvement Strategy |
|---|---|---|
| Miyaura borylation | Pd catalyst loading | Switch to NiCl₂(dppe) system |
| Final crystallization | Solvent volume (8 L/kg) | Switch to antisolvent (TBME) |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 6 on the phenyl ring and pyridopyrimidinone core are susceptible to nucleophilic substitution under basic conditions. Key examples include:
Mechanistic Insight : The electron-withdrawing nature of the pyridopyrimidinone ring enhances electrophilicity at halogenated positions, facilitating SNAr reactions. Methoxy groups at C3/C5 sterically hinder substitution at adjacent positions.
Oxidation Reactions
The compound undergoes selective oxidation at sulfur-containing substituents or aromatic rings:
Notable Finding : Oxidation of methylthio (–SMe) to methylsulfonyl (–SO2Me) preserves the core structure while enhancing polarity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyridopyrimidinone core:
Example :
Reaction with 4-fluorophenylboronic acid under Suzuki conditions yields 6-(4-fluorophenyl)-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one (90% yield, MS: m/z 442 [M+H]+) .
Reductive Transformations
Controlled reduction modifies substituents without altering the core:
Key Application : Reduction of nitro intermediates enables synthesis of amine derivatives for further functionalization .
Cyclization and Ring Expansion
The core participates in cycloaddition and annulation reactions:
Structural Impact : Cyclization enhances π-stacking interactions, improving binding affinity in medicinal chemistry applications .
Functional Group Interconversion
The compound serves as a scaffold for derivatization:
Case Study : Acrylamide derivatives (e.g., 34 in ) show irreversible FGFR4 inhibition (IC50 = 1.2 nM) via Michael addition to Cys552.
Scientific Research Applications
6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related pyrido-pyrimidine derivatives, highlighting key differences in substituents, similarity scores, and inferred properties:
Key Observations
Positional Isomerism: The compound 171178-33-9, a pyrido[3,2-d]pyrimidine isomer, demonstrates how minor shifts in ring connectivity reduce similarity (0.62) and likely alter target selectivity .
Core Modifications : The pyrrolo[2,3-d]pyrimidine derivative (89792-11-0) replaces the pyridine ring with a pyrrole, reducing planarity and electron-deficient character, which may limit kinase inhibition efficacy .
Pharmacological Implications
- The dichloro-dimethoxyphenyl group may confer superior kinase inhibition due to enhanced hydrophobic interactions, whereas simpler substituents (e.g., methyl or fluorine) prioritize solubility over potency.
- The pyrido[3,4-d]pyrimidine core offers a broader functionalization platform compared to pyrrolo-pyrimidines, enabling tailored modifications for target engagement .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one?
- Methodological Answer : Begin with a Suzuki-Miyaura coupling to introduce the 2,6-dichloro-3,5-dimethoxyphenyl group to the pyridopyrimidinone scaffold. Chlorination at the 6-position can be achieved using POCl₃ under reflux conditions. Optimize reaction times and stoichiometry (e.g., molar ratios of 1:1.2 for aryl boronic acid derivatives) to minimize byproducts. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical due to the compound’s polarity .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Suzuki step) | 65-70% | |
| Reaction Temp (Chlorination) | 110°C |
Q. How to characterize the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,5-positions, chlorine substituents). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (expected [M+H]⁺: ~500.1 Da). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the pyridopyrimidinone core and substituent orientations .
Q. What solvents and storage conditions are optimal for stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in anhydrous DMSO or DMF. Avoid aqueous buffers due to hydrolytic susceptibility of the pyrimidinone ring. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 72 hours to establish shelf-life .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods. For example:
- Enzymatic assays : Compare IC₅₀ values across kinase panels (e.g., CDK2 vs. EGFR).
- Cellular assays : Use isogenic cell lines (wild-type vs. knockout) to confirm target specificity.
- Data normalization : Apply Hill coefficients to account for allosteric effects in dose-response curves. Contradictions often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability .
Q. What computational strategies predict binding modes of this compound with protein targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of homologous kinases. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Key interactions to analyze:
- Chlorine atoms in hydrophobic pockets.
- Pyridopyrimidinone hydrogen bonding with catalytic lysine residues.
- Free energy calculations (MM-PBSA/GBSA) quantify binding affinities .
Q. How to design SAR studies to optimize selectivity against off-target kinases?
- Methodological Answer : Systematically modify substituents:
- Replace 3,5-dimethoxy groups with bulkier substituents (e.g., tert-butyl) to exploit steric exclusion in non-target kinases.
- Introduce fluorine at the 4-position to enhance electronegativity and hydrogen bonding.
- Test analogs in a panel of 50+ kinases to identify selectivity cliffs. Use heatmaps to visualize selectivity profiles .
Experimental Design & Data Analysis
Q. What controls are critical in cytotoxicity assays for this compound?
- Methodological Answer : Include:
- Solvent controls (DMSO at equivalent concentrations).
- Positive controls (e.g., staurosporine for apoptosis induction).
- Resazurin reduction assays to distinguish cytostatic vs. cytotoxic effects.
- Mitochondrial toxicity assays (Seahorse XF Analyzer) to rule out off-target metabolic disruption .
Q. How to address low reproducibility in synthetic yields?
- Methodological Answer : Conduct design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) for optimization. For air/moisture-sensitive steps, employ Schlenk-line techniques or gloveboxes. Document batch-to-batch variability in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
